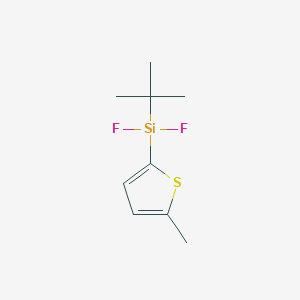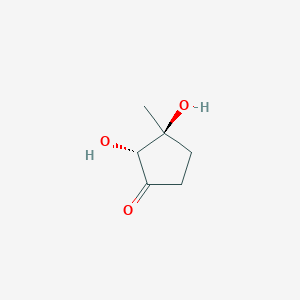
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is a chiral organic compound with a cyclopentane ring substituted with two hydroxyl groups and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the dihydroxylation of 3-methylcyclopent-1-ene using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage with sodium periodate (NaIO4). This method provides high stereoselectivity and yields the desired diol product .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods offer advantages such as mild reaction conditions, high selectivity, and environmentally friendly processes. For example, the use of engineered microorganisms to produce the compound from renewable feedstocks has been explored .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: SOCl2, PBr3, pyridine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, esters
Aplicaciones Científicas De Investigación
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-dihydroxy-3-methylcyclopentan-1-one
- (2S,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one
- (2S,3R)-2,3-dihydroxy-3-methylcyclopentan-1-one
Uniqueness
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for various applications .
Propiedades
Número CAS |
918403-85-7 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C6H10O3/c1-6(9)3-2-4(7)5(6)8/h5,8-9H,2-3H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
BOYJRCJNUXDUOJ-WDSKDSINSA-N |
SMILES isomérico |
C[C@@]1(CCC(=O)[C@@H]1O)O |
SMILES canónico |
CC1(CCC(=O)C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


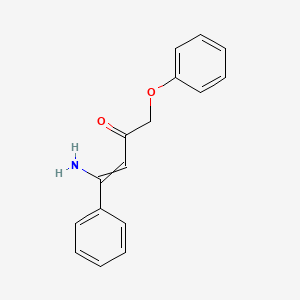
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)




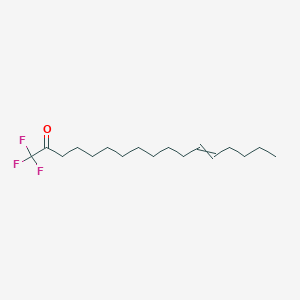

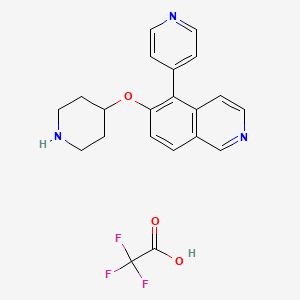

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
